PCSK9 modulator-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

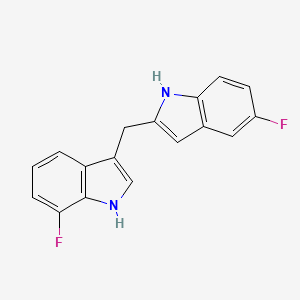

Properties

Molecular Formula |

C17H12F2N2 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

5-fluoro-2-[(7-fluoro-1H-indol-3-yl)methyl]-1H-indole |

InChI |

InChI=1S/C17H12F2N2/c18-12-4-5-16-10(6-12)7-13(21-16)8-11-9-20-17-14(11)2-1-3-15(17)19/h1-7,9,20-21H,8H2 |

InChI Key |

KEZWBVBCRCZTMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CC3=CC4=C(N3)C=CC(=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PCSK9 Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) modulators, a pivotal class of therapies for the management of hypercholesterolemia. Given that "PCSK9 modulator-2" is a non-standard term, this document will focus on the established and distinct mechanisms of the primary classes of PCSK9 inhibitors: monoclonal antibodies, small interfering RNA (siRNA), and emerging small-molecule inhibitors.

The Central Role of PCSK9 in Cholesterol Homeostasis

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease predominantly synthesized in the liver that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels. PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding prevents the LDLR from recycling back to the cell surface after internalizing LDL-C. Instead, the PCSK9-LDLR complex is targeted for degradation within lysosomes. The resulting reduction in the number of available LDLRs on hepatocyte surfaces leads to decreased clearance of LDL-C from the bloodstream and, consequently, higher plasma LDL-C levels.

The significance of PCSK9 in cholesterol metabolism is underscored by genetic studies. "Gain-of-function" mutations in the PCSK9 gene are associated with familial hypercholesterolemia and an increased risk of atherosclerotic cardiovascular disease. Conversely, "loss-of-function" mutations lead to lower LDL-C levels and a reduced lifetime risk of cardiovascular events. These observations have established PCSK9 as a key therapeutic target for lowering LDL-C.

Mechanisms of Action of PCSK9 Modulators

Several therapeutic modalities have been developed to inhibit the function of PCSK9, each with a distinct mechanism of action.

Monoclonal Antibodies (e.g., Alirocumab, Evolocumab)

Monoclonal antibodies (mAbs) that target PCSK9, such as alirocumab and evolocumab, are fully humanized antibodies that bind with high affinity and specificity to circulating PCSK9 in the plasma. This binding sterically hinders the interaction between PCSK9 and the LDLR. By neutralizing circulating PCSK9, these mAbs prevent PCSK9-mediated degradation of the LDLR. This leads to an increased number of LDLRs on the surface of hepatocytes, which enhances the clearance of LDL-C from the circulation and lowers plasma LDL-C levels.

Small Interfering RNA (siRNA) (e.g., Inclisiran)

Inclisiran is a small interfering RNA (siRNA) molecule that targets PCSK9 at the genetic level. It is designed to harness the body's natural process of RNA interference (RNAi). Inclisiran is conjugated to N-acetylgalactosamine (GalNAc) carbohydrates, which facilitates its targeted delivery to hepatocytes via asialoglycoprotein receptors.

Once inside the hepatocyte, the siRNA strand of inclisiran is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the messenger RNA (mRNA) that encodes for the PCSK9 protein. The RISC then cleaves the PCSK9 mRNA, leading to its degradation and preventing its translation into the PCSK9 protein. This reduction in the synthesis of PCSK9 protein leads to lower levels of circulating PCSK9, ultimately resulting in increased LDLR recycling and decreased plasma LDL-C.

Emerging Small-Molecule Inhibitors

The development of orally available small-molecule inhibitors of PCSK9 is an active area of research. These molecules aim to offer a more convenient and potentially cost-effective alternative to injectable biologics. The mechanisms of action for these small molecules can be varied and include:

-

Inhibition of PCSK9 Synthesis: Some small molecules may interfere with the transcription or translation of the PCSK9 gene.

-

Blockade of PCSK9 Secretion: Other compounds may inhibit the cellular machinery responsible for secreting PCSK9 from hepatocytes.

-

Disruption of the PCSK9-LDLR Interaction: A primary focus is on developing small molecules that directly bind to PCSK9 and prevent its interaction with the LDLR. Some research is also exploring the targeting of allosteric sites on the PCSK9 enzyme to induce conformational changes that prevent LDLR binding.

Quantitative Data Summary

The following tables summarize key quantitative data for the different classes of PCSK9 modulators.

Table 1: Efficacy of PCSK9 Monoclonal Antibodies

| Parameter | Alirocumab | Evolocumab |

| LDL-C Reduction | 50% to 60% reduction from baseline | Up to 60% reduction from baseline |

| Dosing Regimen | Subcutaneous injection every 2 or 4 weeks | Subcutaneous injection every 2 weeks or monthly |

| Cardiovascular Outcome Trials | ODYSSEY OUTCOMES | FOURIER |

Table 2: Efficacy of PCSK9 siRNA

| Parameter | Inclisiran |

| LDL-C Reduction | Up to 53% sustained reduction |

| Dosing Regimen | Subcutaneous injection twice a year (after initial doses) |

| Cardiovascular Outcome Trials | ORION program |

Table 3: Preclinical Data for an Investigational Oral PCSK9 Inhibitor (Enlicitide)

| Parameter | Enlicitide Decanoate |

| LDL-C Reduction (Phase 3) | Statistically significant and clinically meaningful reduction vs. placebo |

| Other Lipid Parameters (Phase 3) | Significant reductions in non-HDL-C, ApoB, and Lp(a) |

Experimental Protocols

The characterization of PCSK9 modulators involves a range of in vitro and in vivo experiments.

PCSK9-LDLR Binding Assay (ELISA-based)

Objective: To quantify the binding affinity of PCSK9 to the LDLR and to screen for inhibitors of this interaction.

Methodology:

-

A 96-well microplate is coated with the purified ectodomain of the LDLR.

-

His-tagged recombinant PCSK9 is incubated in the wells, with and without the presence of a test inhibitor.

-

The plate is washed to remove unbound PCSK9.

-

An anti-His-tag antibody conjugated to horseradish peroxidase (HRP) is added to the wells.

-

After another wash step, a chemiluminescent HRP substrate is added.

-

The resulting luminescence, which is proportional to the amount of bound PCSK9, is measured using a microplate reader.

In Vivo Efficacy Study in a Murine Model

Objective: To assess the in vivo efficacy of a PCSK9 inhibitor on plasma lipid levels.

Methodology:

-

Wild-type or hypercholesterolemic mice are randomly assigned to treatment and vehicle control groups.

-

Baseline blood samples are collected.

-

The PCSK9 inhibitor is administered via an appropriate route (e.g., subcutaneous injection, oral gavage).

-

Blood samples are collected at various time points post-administration.

-

Plasma is separated by centrifugation and stored at -80°C.

-

Plasma concentrations of total cholesterol, LDL-C, HDL-C, triglycerides, and PCSK9 are measured using automated biochemical analyzers and ELISA kits.

-

The percentage change in lipid and PCSK9 levels from baseline is calculated and statistically analyzed.

Visualizations of Signaling Pathways and Experimental Workflows

PCSK9-Mediated LDLR Degradation Pathway

The Impact of PCSK9 Modulators on the LDLR Degradation Pathway: A Technical Guide

Disclaimer: This technical guide addresses the effects of a class of molecules known as PCSK9 modulators on the Low-Density Lipoprotein Receptor (LDLR) degradation pathway. The term "PCSK9 modulator-2" is used here as a representative placeholder for a hypothetical member of this class, and the data and methodologies presented are based on published research on well-characterized PCSK9 inhibitors such as evolocumab, alirocumab, and inclisiran.

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By promoting the degradation of the LDLR, PCSK9 reduces the clearance of LDL-cholesterol (LDL-C) from the circulation, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease. PCSK9 modulators, a class of therapeutic agents, are designed to inhibit the activity of PCSK9, thereby increasing LDLR levels on the surface of hepatocytes and enhancing the removal of LDL-C from the bloodstream. This guide provides an in-depth technical overview of the mechanisms by which PCSK9 modulators affect the LDLR degradation pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: The PCSK9-Mediated LDLR Degradation Pathway

PCSK9-mediated degradation of the LDLR occurs through two primary pathways: the extracellular and intracellular pathways.

-

Extracellular Pathway: Secreted PCSK9 binds to the Epidermal Growth-Factor-like repeat A (EGF-A) domain of the LDLR on the cell surface. This complex is then internalized via clathrin-mediated endocytosis. Inside the acidic environment of the endosome, the binding affinity between PCSK9 and the LDLR increases, preventing the dissociation of the two proteins. This stable complex is then trafficked to the lysosome for degradation, preventing the LDLR from recycling back to the cell surface.

-

Intracellular Pathway: Newly synthesized PCSK9 can bind to nascent LDLR in the trans-Golgi network. This intracellular complex is then sorted directly to the lysosome for degradation, bypassing the cell surface.

The primary mechanism of action for most PCSK9 modulators, particularly monoclonal antibodies, is to block the interaction between extracellular PCSK9 and the LDLR, thus inhibiting the extracellular degradation pathway.

Signaling Pathway of PCSK9-Mediated LDLR Degradation

The following diagram illustrates the key steps in the extracellular pathway of PCSK9-mediated LDLR degradation and the point of intervention for a hypothetical "this compound".

Quantitative Effects of PCSK9 Modulators on LDLR

The efficacy of PCSK9 modulators can be quantified by measuring their impact on LDLR protein levels and LDL uptake in vitro. The following tables summarize representative data from studies on known PCSK9 inhibitors.

Table 1: Effect of PCSK9 Modulators on LDLR Protein Expression in HepG2 Cells

| Modulator | Concentration | Change in LDLR Protein Level | Reference |

| Alirocumab | 10 µg/mL | ~1.8-fold increase | |

| Evolocumab | 200 µg/mL | Significant increase | |

| Inclisiran (siRNA) | 40 nM | Significant increase | |

| EGF-AB(H306Y) Peptide | 5 µM | 3-4-fold increase |

Table 2: Effect of PCSK9 Modulators on LDL Uptake in HepG2 Cells

| Modulator | Concentration | Change in LDL Uptake | Reference |

| Alirocumab | 10 µg/mL | Restoration of LDL uptake in the presence of PCSK9 | |

| Evolocumab | Varies | Dose-dependent increase in LDL uptake | |

| EGF-A Analog Peptides | Varies | Concentration-dependent increase in DiI-LDL internalization |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of PCSK9 modulators on the LDLR degradation pathway.

Western Blotting for LDLR Protein Quantification

This protocol allows for the quantification of total cellular LDLR protein levels.

Materials:

-

HepG2 cells

-

PCSK9 modulator of interest

-

Recombinant human PCSK9

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against LDLR

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed HepG2 cells and allow them to adhere. Treat cells with the PCSK9 modulator at various concentrations for a specified time (e.g., 24 hours). In parallel, treat cells with recombinant PCSK9 as a positive control for LDLR degradation and a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities for LDLR and the loading control. Normalize the LDLR signal to the loading control to determine the relative LDLR protein levels.

Experimental Workflow: Western Blotting

Probing the Affinity of PCSK9 Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of modulators to Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis. Understanding the quantitative and mechanistic aspects of this interaction is paramount for the development of novel therapeutics for hypercholesterolemia and associated cardiovascular diseases. This document outlines the binding characteristics of different classes of PCSK9 modulators, details the experimental protocols used to determine these affinities, and visualizes the underlying biological and experimental frameworks.

Quantitative Binding Affinity Data

The binding affinity of various modulators to PCSK9 has been determined using a range of biophysical and biochemical assays. The following tables summarize key quantitative data for different classes of PCSK9 inhibitors, providing a comparative overview of their potency.

Table 1: Binding Affinity of Monoclonal Antibodies to PCSK9

| Modulator/Antibody | Binding Affinity (KD) | Method | Reference |

| FAP2M21 | 1.42 nM | Bio-Layer Interferometry (BLI) | [1] |

| h5E12-L230G | 1.72 nM | Bio-Layer Interferometry (BLI) | [2] |

KD (Dissociation Constant): A measure of the binding affinity between two molecules. A lower KD value indicates a stronger binding affinity.

Table 2: Binding Affinity of Small Molecule Inhibitors to PCSK9

| Modulator (ZINC ID) | Binding Affinity (kcal/mol) | Method | Reference |

| ZINC000051951669 | -13.2 | Molecular Docking | [3][4][5] |

| ZINC000011726230 | -11.4 | Molecular Docking | |

| SBC | -11.28 | Molecular Dynamics Simulation | |

| ZINC000068248147 | -10.7 | Molecular Docking | |

| ZINC000029134440 | -10.6 | Molecular Docking | |

| AK | -5.77 | Molecular Dynamics Simulation | |

| RIm | -3.39 | Molecular Dynamics Simulation |

Binding Affinity (kcal/mol): The change in free energy upon binding. A more negative value indicates a stronger and more favorable interaction.

Table 3: Functional Potency of PCSK9 Modulators

| Modulator/Antibody | EC50 | Assay | Reference |

| FAP2M21 | 43.56 nM | LDL-C Uptake Assay in HepG2 cells |

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

Experimental Protocols

The determination of binding affinity and functional inhibition of PCSK9 is crucial for the characterization of novel modulators. The following are detailed methodologies for key experiments.

In Vitro PCSK9-LDLR Binding Inhibition Assay (ELISA-based)

This assay quantifies the ability of a test compound to inhibit the binding of PCSK9 to the Low-Density Lipoprotein Receptor (LDLR).

Materials:

-

Recombinant human PCSK9 (His-tagged)

-

Recombinant human LDLR (EGF-A domain)

-

High-binding 96-well or 384-well plates

-

Anti-His-HRP conjugated antibody

-

Chemiluminescent substrate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 3% BSA)

-

Test compounds (small molecules or antibodies)

Procedure:

-

Coating: Coat the wells of a high-binding plate with the LDLR ectodomain at a concentration of 1 µg/mL in an appropriate buffer (e.g., PBS) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound LDLR.

-

Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Compound Incubation: In a separate plate, pre-incubate a fixed concentration of His-tagged PCSK9 (e.g., 1 µg/mL) with serial dilutions of the test compound for 1 hour at room temperature.

-

Binding Reaction: Transfer the PCSK9-compound mixtures to the LDLR-coated plate and incubate for 1-2 hours at room temperature to allow for binding.

-

Washing: Wash the plate three to five times with wash buffer to remove unbound PCSK9 and test compound.

-

Detection: Add the Anti-His-HRP conjugated antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Signal Development: Add the chemiluminescent substrate to each well and measure the luminescence using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Ligand (e.g., recombinant human PCSK9)

-

Analyte (e.g., modulator/antibody)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the ligand (PCSK9) over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

A reference flow cell is typically prepared in the same way but without the ligand.

-

-

Analyte Binding:

-

Inject a series of concentrations of the analyte (modulator) over both the ligand and reference flow cells at a constant flow rate.

-

The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).

-

-

Dissociation:

-

After the association phase, switch to running buffer to monitor the dissociation of the analyte from the ligand.

-

-

Regeneration:

-

Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.

-

-

Data Analysis:

-

The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon) are determined by fitting the data to a suitable binding model.

-

Bio-Layer Interferometry (BLI)

BLI is another label-free technology for measuring biomolecular interactions in real-time, often used for high-throughput screening.

Materials:

-

BLI instrument (e.g., Octet)

-

Biosensors (e.g., Streptavidin-coated for biotinylated ligands)

-

Ligand (e.g., biotinylated recombinant human PCSK9)

-

Analyte (e.g., modulator/antibody)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

-

96-well or 384-well microplates

Procedure:

-

Baseline: Equilibrate the biosensors in assay buffer to establish a stable baseline.

-

Ligand Immobilization: Immerse the biosensors into wells containing the biotinylated ligand (PCSK9) to allow for its capture onto the streptavidin-coated sensor surface.

-

Baseline 2: Move the biosensors back to assay buffer to establish a new baseline after ligand immobilization.

-

Association: Transfer the biosensors to wells containing serial dilutions of the analyte (modulator) and monitor the binding in real-time as a shift in the interference pattern.

-

Dissociation: Move the biosensors back to wells containing only assay buffer to measure the dissociation of the analyte.

-

Data Analysis: The resulting binding curves are analyzed to determine the kon, koff, and KD values using the instrument's analysis software.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Caption: PCSK9-Mediated LDLR Degradation Pathway.

The binding of secreted PCSK9 to the LDL receptor on the surface of hepatocytes prevents the receptor from recycling back to the cell surface after endocytosis. Instead, the PCSK9-LDLR complex is targeted for degradation in the lysosome. This reduction in the number of LDL receptors leads to decreased clearance of LDL cholesterol from the bloodstream.

Caption: ELISA-based PCSK9-LDLR Binding Inhibition Assay Workflow.

This diagram illustrates the sequential steps of an ELISA-based assay designed to screen for inhibitors of the PCSK9-LDLR interaction. This high-throughput method is crucial for the initial identification and characterization of potential therapeutic candidates.

References

- 1. Development of a novel, fully human, anti-PCSK9 antibody with potent hypolipidemic activity by utilizing phage display-based strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Potent Small-Molecule PCSK9 Inhibitors Based on Quantitative Structure-Activity Relationship, Pharmacophore Modeling, and Molecular Docking Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

In Vitro Characterization of PCSK9 Modulator-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism. By binding to the low-density lipoprotein receptor (LDLR), PCSK9 targets it for lysosomal degradation, thereby reducing the clearance of LDL-C from the circulation. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. This technical guide details the in vitro characterization of PCSK9 modulator-2, a novel small molecule inhibitor of the PCSK9 pathway. The following sections provide a comprehensive overview of its binding affinity, cellular activity, and mechanism of action, supported by detailed experimental protocols.

Biochemical Characterization: PCSK9 Binding Affinity

The initial characterization of a PCSK9 modulator involves determining its binding affinity for the target protein. For this compound, this was accomplished using surface plasmon resonance (SPR), a label-free technique to measure biomolecular interactions in real-time.

Data Summary

| Parameter | Value |

| EC₅₀ | 202 nM |

| Binding Affinity (K d ) | 150 nM |

| Association Rate (k a ) | 1.2 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate (k d ) | 1.8 x 10⁻² s⁻¹ |

Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics and affinity of this compound to recombinant human PCSK9.

Materials:

-

Biacore T200 instrument (or equivalent)

-

CM5 sensor chip

-

Recombinant human PCSK9 protein

-

This compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

-

Chip Immobilization:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Immobilize recombinant human PCSK9 (10 µg/mL in 10 mM sodium acetate, pH 5.0) to the activated surface.

-

Block remaining active sites with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in HBS-EP+ buffer (e.g., 0.1, 0.5, 1, 5, 10 µM).

-

Inject the different concentrations of this compound over the immobilized PCSK9 surface at a flow rate of 30 µL/min for 180 seconds.

-

Allow for a dissociation phase of 300 seconds with HBS-EP+ buffer.

-

Regenerate the sensor surface between cycles with a pulse of 10 mM glycine-HCl, pH 2.5.

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal.

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

-

Cellular Characterization: Inhibition of LDLR Degradation and Enhancement of LDL Uptake

The functional consequence of PCSK9 inhibition is the preservation of LDLR at the cell surface, leading to increased uptake of LDL-C. The following assays were performed in the human hepatoma cell line, HepG2, a well-established model for studying cholesterol metabolism.

Data Summary

| Assay | Parameter | Result |

| LDLR Protein Levels | % Increase with Modulator-2 (1 µM) | 75% |

| LDL-C Uptake | % Increase with Modulator-2 (1 µM) | 60% |

Experimental Protocol: Western Blot for LDLR Protein Levels

Objective: To quantify the effect of this compound on LDLR protein levels in HepG2 cells.

Materials:

-

HepG2 cells

-

This compound

-

Recombinant human PCSK9

-

Complete cell culture medium (e.g., MEM with 10% FBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-LDLR, anti-beta-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with this compound (e.g., 0.1, 1, 10 µM) in the presence of a fixed concentration of recombinant human PCSK9 (e.g., 10 µg/mL) for 24 hours.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary anti-LDLR antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-beta-actin antibody as a loading control.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize LDLR band intensity to the beta-actin band intensity.

-

Calculate the percentage increase in LDLR levels relative to the PCSK9-treated control.

-

Experimental Protocol: Fluorescent LDL Uptake Assay

Objective: To measure the functional effect of this compound on the uptake of LDL-C by HepG2 cells.

Materials:

-

HepG2 cells

-

This compound

-

Recombinant human PCSK9

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

Culture medium with lipoprotein-deficient serum (LPDS)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in a 96-well black, clear-bottom plate.

-

Incubate cells in medium containing LPDS for 24 hours to upregulate LDLR expression.

-

Treat cells with this compound and recombinant PCSK9 as described for the Western blot.

-

-

LDL Uptake:

-

Add DiI-LDL (10 µg/mL) to each well and incubate for 4 hours at 37°C.

-

-

Measurement:

-

Wash cells three times with PBS to remove unbound DiI-LDL.

-

Add PBS to each well and measure fluorescence using a plate reader (e.g., excitation/emission ~550/570 nm for DiI).

-

-

Data Analysis:

-

Subtract background fluorescence from untreated cells.

-

Calculate the percentage increase in LDL uptake in modulator-2-treated cells compared to the PCSK9-treated control.

-

Mechanism of Action and Cellular Uptake

To understand how this compound exerts its effects, it's important to consider its mechanism of action and its ability to enter cells.

Signaling Pathway

The following diagram illustrates the mechanism of PCSK9-mediated LDLR degradation and the point of intervention for this compound.

Caption: this compound inhibits the binding of PCSK9 to LDLR, preventing LDLR degradation.

Experimental Workflow: Cellular Uptake Assay

The cellular permeability of this compound can be assessed using a cell-based assay followed by LC-MS/MS analysis.

Caption: Workflow for determining the intracellular concentration of this compound.

Experimental Protocol: Cellular Uptake by LC-MS/MS

Objective: To quantify the intracellular concentration of this compound in HepG2 cells.

Materials:

-

HepG2 cells

-

This compound

-

Ice-cold PBS

-

Lysis buffer (e.g., methanol/water)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in a 6-well plate and grow to confluency.

-

Treat cells with a known concentration of this compound for various time points (e.g., 1, 4, 24 hours).

-

-

Sample Preparation:

-

Aspirate the medium and wash the cells three times with ice-cold PBS.

-

Add a known volume of lysis buffer to each well and incubate on ice.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.

-

Normalize the intracellular concentration to the cell number or total protein content.

-

Conclusion

The in vitro characterization of this compound demonstrates its potential as an inhibitor of the PCSK9 pathway. It exhibits a strong binding affinity for PCSK9, leading to a significant reduction in LDLR degradation and a corresponding increase in LDL-C uptake in a relevant cell-based model. The detailed protocols provided in this guide offer a robust framework for the evaluation of this and other novel PCSK9 modulators. Further studies will be required to assess the in vivo efficacy and pharmacokinetic properties of this compound.

Preclinical Profile of a PCSK9 Modulator: An In-depth Technical Guide

Introduction: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the clearance of LDL-C from the circulation, leading to elevated plasma levels and an increased risk of atherosclerotic cardiovascular disease. Inhibition of PCSK9 has emerged as a powerful therapeutic strategy for managing hypercholesterolemia. This technical guide provides a comprehensive overview of the preclinical animal studies for a representative next-generation PCSK9 modulator, Inclisiran, a small interfering RNA (siRNA) therapeutic. The data presented herein is compiled from various publicly available preclinical studies and is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Inclisiran is a synthetic, double-stranded small interfering RNA (siRNA) conjugated to triantennary N-acetylgalactosamine (GalNAc) carbohydrates. This GalNAc conjugation facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of these cells.[1][2][3] Upon entering the hepatocyte, Inclisiran engages the RNA interference (RNAi) pathway. The antisense strand of the siRNA is loaded into the RNA-induced silencing complex (RISC).[1][4] This complex then identifies and binds to the messenger RNA (mRNA) encoding PCSK9. The RISC-mediated cleavage of PCSK9 mRNA prevents its translation into the PCSK9 protein. The reduction in intracellular PCSK9 levels leads to an increased recycling of LDL receptors to the hepatocyte surface, enhancing the clearance of circulating LDL-C.

Quantitative Data from Animal Models

The preclinical efficacy of this PCSK9 modulator has been evaluated in several animal models, demonstrating significant and sustained reductions in both PCSK9 and LDL-C levels.

Table 1: Efficacy in Rodent Models

| Species | Dose | Route of Administration | PCSK9 mRNA Reduction | Total Cholesterol Reduction | Duration of Effect | Reference |

| Mice | 5 mg/kg | Not Specified | 50-70% | 30% | Not Specified | |

| Rats | 5 mg/kg | Not Specified | Not Specified | 60% | Not Specified | |

| ApoE-/- Mice | 1, 5, 10 mg/kg | Intraperitoneal | Not Specified | Dose-dependent decrease | Not Specified |

Table 2: Efficacy in Non-Human Primate (NHP) Models

| Species | Dose | Route of Administration | PCSK9 Reduction | LDL-C Reduction | Duration of Effect | Reference |

| Cynomolgus Monkeys | Single dose (dose not specified) | Not Specified | >80% | ~60% | Not Specified | |

| Cynomolgus Monkeys | 30, 100, 300 mg/kg (every 28 days for 85 days) | Subcutaneous | 66-85% | 65-92% | Sustained during 90-day recovery |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments conducted in the evaluation of this PCSK9 modulator.

Atherosclerosis Model in ApoE-/- Mice

This model is widely used to study the development of atherosclerosis and to test the efficacy of lipid-lowering therapies.

-

Animals: Male ApoE-/- mice, typically 8 weeks old.

-

Diet: To induce atherosclerotic lesions, mice are fed a high-fat "Western-type" diet, often containing 0.15-0.25% cholesterol and 21% fat.

-

Drug Administration: The PCSK9 modulator is administered via a specified route, such as intraperitoneal or subcutaneous injection, at various dose levels (e.g., 1, 5, 10 mg/kg). A control group receives a vehicle solution.

-

Duration: The study duration can range from several weeks to months to allow for the development and assessment of atherosclerotic plaques.

-

Endpoint Analysis:

-

Lipid Profile: Blood is collected at specified time points to measure total cholesterol, LDL-C, HDL-C, and triglycerides.

-

Atherosclerotic Plaque Assessment: At the end of the study, mice are euthanized, and the aorta is excised. The plaque area is quantified using methods like Oil Red O staining.

-

Subcutaneous siRNA Administration in Mice

-

Preparation of Dosing Solution: The siRNA therapeutic is diluted in a sterile, buffered solution such as phosphate-buffered saline (PBS) to the desired concentration.

-

Injection Procedure:

-

The mouse is restrained appropriately.

-

The injection site, typically the loose skin in the interscapular region, is sterilized with an alcohol wipe.

-

A fold of skin is gently lifted, and a sterile needle (e.g., 27-gauge) is inserted into the subcutaneous space.

-

The prepared dose is injected, and the needle is withdrawn.

-

-

Post-injection Monitoring: Animals are monitored for any signs of local or systemic adverse reactions.

Quantification of Plasma LDL-Cholesterol

-

Sample Collection: Blood is collected from the animals, typically via cardiac puncture at termination or from a relevant vessel (e.g., tail vein) for interim analysis. Blood is collected in tubes containing an anticoagulant like EDTA. Plasma is separated by centrifugation.

-

Measurement:

-

Homogeneous Assay: A direct method where a unique detergent solubilizes non-LDL lipoproteins, and the cholesterol released is consumed in a non-color-forming reaction. A second detergent then solubilizes LDL particles, and a chromogenic coupler allows for a colorimetric reaction proportional to the LDL-C concentration.

-

Beta-Quantification (Reference Method): This multi-step process involves ultracentrifugation to separate lipoproteins, followed by precipitation and quantification of cholesterol in the different fractions.

-

Quantification of Plasma PCSK9

-

Sample Collection: Plasma is prepared as described for LDL-C measurement.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

A microplate is coated with a capture antibody specific for PCSK9.

-

Plasma samples and standards are added to the wells.

-

A detection antibody, often biotinylated, is added, followed by a streptavidin-enzyme conjugate.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

The intensity of the color, measured by a plate reader, is proportional to the amount of PCSK9 in the sample.

-

Visualizations

Experimental Workflow for Preclinical Efficacy Study

The following diagram illustrates a typical workflow for evaluating the efficacy of a PCSK9 modulator in an animal model of atherosclerosis.

References

The Impact of PCSK9 Modulators on Cholesterol Biosynthesis

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) modulators, particularly inhibitors, have revolutionized the management of hypercholesterolemia. Their primary mechanism involves preventing the degradation of the low-density lipoprotein receptor (LDLR), thereby enhancing the clearance of LDL-cholesterol (LDL-C) from circulation. While these agents do not directly inhibit the cholesterol biosynthesis pathway, their profound effect on intracellular cholesterol homeostasis initiates a complex regulatory feedback response. This technical guide delineates the indirect, yet significant, impact of PCSK9 modulators on cholesterol biosynthesis, focusing on the underlying signaling pathways, quantitative effects observed in clinical studies, and the experimental protocols used to elucidate these mechanisms.

Core Mechanism of PCSK9 and its Inhibition

PCSK9 is a secreted serine protease, predominantly synthesized in the liver, that plays a pivotal role in cholesterol homeostasis. Its primary function is to bind to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding targets the LDLR for lysosomal degradation, preventing it from recycling back to the cell surface. The resulting reduction in LDLR density impairs the liver's ability to clear circulating LDL-C, leading to elevated plasma LDL-C levels.

PCSK9 inhibitors, which include monoclonal antibodies (e.g., alirocumab, evolocumab) and small interfering RNAs (siRNA, e.g., inclisiran), function by preventing PCSK9 from binding to the LDLR. This action spares the LDLR from degradation, allowing it to be recycled back to the hepatocyte surface. The consequent increase in LDLR expression significantly enhances the clearance of LDL-C from the bloodstream, causing a potent reduction in plasma LDL-C levels.

The Indirect Effect on Cholesterol Biosynthesis: The SREBP-2 Pathway

PCSK9 modulators do not directly target enzymes within the cholesterol synthesis cascade, such as HMG-CoA reductase (HMGCR), the rate-limiting enzyme. Instead, their influence is mediated indirectly through the master regulator of cholesterol homeostasis, Sterol Regulatory Element-Binding Protein-2 (SREBP-2).

The mechanism unfolds as follows:

-

Increased LDL-C Uptake: By increasing the population of cell-surface LDLRs, PCSK9 inhibition leads to a massive influx of cholesterol (from LDL particles) into the hepatocytes.

-

Intracellular Cholesterol Sensing: This rise in intracellular cholesterol is sensed by the SREBP cleavage-activating protein (SCAP) in the endoplasmic reticulum. High sterol levels cause SCAP to bind cholesterol, holding the SCAP/SREBP-2 complex in the ER.

-

Suppression of SREBP-2 Activation: With high intracellular cholesterol, the transport of the SREBP-2/SCAP complex to the Golgi is inhibited. This prevents the proteolytic cleavage and activation of SREBP-2.

-

Downregulation of Biosynthesis Genes: The reduced availability of active, nuclear SREBP-2 leads to decreased transcription of its target genes. These include not only the LDLR gene but also all the key genes required for cholesterol biosynthesis, most notably HMGCR.

Therefore, the primary effect of enhanced LDL-C clearance creates a state of intracellular cholesterol repletion in the liver, which in turn signals the cell to downregulate its own de novo cholesterol synthesis.

// Edges Modulator -> PCSK9 [label="Binds & Neutralizes", color="#34A853", style=dashed, arrowhead=tee]; PCSK9 -> LDLR [label="Binds for Degradation", color="#EA4335", style=dashed, arrowhead=tee]; LDL_C -> LDLR [label="Binds for Uptake"]; LDLR -> Endosome [label="Internalization"]; Endosome -> Lysosome [label="PCSK9-Mediated\nTrafficking", color="#EA4335"]; Endosome -> LDLR [label="Recycling", dir=back, constraint=false, color="#34A853"]; LDLR -> Recycle [style=invis];

Endosome -> Chol_Pool [label="Cholesterol Release"]; Chol_Pool -> SREBP2 [label="Inhibits Activation", color="#EA4335", style=dashed, arrowhead=tee]; SREBP2 -> nSREBP2 [label="Activation\n(Low Cholesterol)"]; nSREBP2 -> HMGCR [label="Upregulates\nTranscription", color="#34A853"]; nSREBP2 -> LDLR [label="Upregulates\nTranscription", color="#34A853"]; HMGCR -> Chol_Pool [label="De Novo Synthesis"]; }

Methodological & Application

In Vivo Application Notes for PCSK9 Modulator-2 in Murine Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a pivotal regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting the receptor for lysosomal degradation. This process reduces the number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the circulation, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.

PCSK9 modulator-2 is a research compound designed to inhibit the activity of PCSK9. By blocking PCSK9, this modulator prevents LDLR degradation, thereby increasing LDLR expression on hepatocytes. This enhancement in LDLR recycling leads to a significant reduction in plasma LDL-C levels. These application notes provide a generalized protocol for the in vivo administration and evaluation of a hypothetical this compound in mice, based on established methodologies for other PCSK9 inhibitors, such as monoclonal antibodies (e.g., alirocumab, evolocumab) and small interfering RNAs (siRNAs) like inclisiran.

Signaling Pathway of PCSK9

The diagram below illustrates the signaling pathway of PCSK9 and the mechanism of action for a PCSK9 modulator. PCSK9 binds to the EGF-A domain of the LDLR on the cell surface. The PCSK9-LDLR complex is then internalized via endocytosis. In the acidic environment of the endosome, PCSK9 remains bound to the LDLR, preventing its recycling to the cell surface and redirecting it for degradation in the lysosome. PCSK9 modulators inhibit this interaction, allowing the LDLR to be recycled back to the cell surface, thereby increasing the clearance of LDL-C from the bloodstream.

In Vivo Dosing and Efficacy Data

The following tables summarize typical dosing regimens and expected efficacy for different classes of PCSK9 inhibitors in various mouse models. This data can be used as a reference for designing studies with this compound.

Table 1: Dosing Regimens for PCSK9 Inhibitors in Mice

| Modality | Compound Example | Mouse Model | Dose Range | Route of Administration | Dosing Frequency | Reference(s) |

| Monoclonal Antibody | Alirocumab | APOE3Leiden.CETP | 3 - 10 mg/kg | Subcutaneous (SC) | Weekly | |

| Monoclonal Antibody | PL-45134 | LDLR+/- hAPOB100 | 10 mg/kg | Intraperitoneal (IP) / SC | Every 7 days | |

| siRNA | Inclisiran | ApoE-/- | 1 - 10 mg/kg | Intraperitoneal (IP) | Not specified | |

| Small Molecule | NYX-PCSK9i | APOE3Leiden.CETP | 30 - 50 mg/kg | Oral Gavage | Daily |

Table 2: Efficacy of PCSK9 Inhibitors on Plasma Lipids in Mice

| Compound Example | Mouse Model | Duration of Treatment | Key Outcomes (vs. Control) | Reference(s) |

| Alirocumab | APOE3Leiden.CETP | 18 weeks | Total Cholesterol: ↓ 37-46% | |

| Inclisiran | ApoE-/- | 12 weeks | LDL-C, Total Cholesterol, Triglycerides: ↓ (dose-dependent) | |

| NYX-PCSK9i | APOE3Leiden.CETP | 5 weeks | Total Cholesterol: ↓ up to 57% |

Experimental Protocols

Formulation Preparation

Objective: To prepare a stable and biocompatible formulation of this compound for administration to mice.

Materials:

-

This compound powder

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or a solution containing a solubilizing agent like DMSO, further diluted in saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Perform initial solubility tests to determine the appropriate vehicle for this compound.

-

Accurately weigh the required amount of this compound powder.

-

In a sterile microcentrifuge tube, add the chosen vehicle to the powder to achieve the desired final concentration for dosing.

-

Vortex the mixture vigorously for 1-2 minutes to ensure it is thoroughly mixed and homogenous. For suspensions, ensure they are well-mixed immediately before each administration.

Animal Handling and Dosing

Objective: To administer this compound to mice via the selected route.

Materials:

-

8-10 week old mice (strain dependent on study goals, e.g., C57BL/6, ApoE-/-, or LDLR-/-)

-

Formulated this compound

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (e.g., 25-30 gauge)

-

70% ethanol for disinfection

-

Animal scale

Procedure:

-

Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment. Provide standard chow and water ad libitum.

-

Grouping and Baseline Sampling: Randomly assign mice to experimental groups (e.g., Vehicle control, this compound at low, mid, and high doses). A group size of n=8-10 is recommended. Collect a baseline blood sample (Time 0) before the first dose.

-

Dosing:

-

Subcutaneous (SC) Injection:

-

Firmly scruff the mouse to create a "tent" of loose skin between the shoulder blades.

-

Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.

-

Aspirate to ensure a blood vessel has not been entered. If no blood appears, inject the solution slowly. A small bleb should form under the skin.

-

-

Intraperitoneal (IP) Injection:

-

Restrain the mouse and turn it to expose the abdomen, tilting the head slightly downward.

-

Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Insert a 25-30 gauge needle, bevel up, at a 30-45° angle.

-

Aspirate to check for the presence of urine or intestinal contents. If the syringe remains empty, proceed with the injection.

-

-

Blood Sampling and Plasma Preparation

Objective: To collect blood samples and prepare plasma for biochemical analysis.

Materials:

-

Capillary tubes (for retro-orbital sampling) or sterile needles/lancets (for other methods)

-

Microcentrifuge tubes pre-coated with an anticoagulant (e.g., EDTA)

-

Refrigerated centrifuge

Procedure:

-

Blood Collection: Collect blood samples (typically 50-100 µL) at predetermined time points post-dosing (e.g., 24, 48, 72 hours, and weekly). Common methods include:

-

Retro-orbital Sinus: Requires anesthesia and proper training. A capillary tube is inserted into the medial canthus of the eye to puncture the sinus.

-

Tail Vein: The tail is warmed to dilate the vein, which is then nicked with a small needle or lancet to collect blood drops.

-

Saphenous Vein: The hind leg is shaved, and the vein is punctured with a needle to collect blood.

-

-

Plasma Preparation:

-

Collect blood into microcentrifuge tubes containing EDTA and place on ice.

-

Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant (plasma) without disturbing the cell pellet.

-

Store plasma samples at -80°C until analysis.

-

Biochemical Analysis

Objective: To measure plasma lipid levels and PCSK9 concentrations.

Materials:

-

Commercial ELISA kits for mouse PCSK9

-

Commercial assay kits for Total Cholesterol, LDL-C, HDL-C, and Triglycerides

-

Microplate reader

-

Automated biochemical analyzer (optional)

Procedure:

-

Thaw plasma samples on ice.

-

Measure plasma PCSK9 concentrations using a mouse-specific ELISA kit according to the manufacturer's instructions.

-

Measure plasma levels of Total Cholesterol, LDL-C, HDL-C, and Triglycerides using commercially available kits. These can be manual colorimetric/fluorometric assays or run on an automated analyzer.

Data Analysis

Objective: To analyze the collected data to determine the efficacy of PCSK9

Application Notes and Protocols for PCSK9 Modulator Cell-Based Assays for LDLR Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][3] This action reduces the number of LDLRs available to clear circulating LDL-cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels, a major risk factor for cardiovascular disease.[4] Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy to lower LDL-C.[5]

These application notes provide detailed protocols for cell-based assays designed to identify and characterize modulators of PCSK9 activity, focusing on their impact on LDLR function. The described assays are critical tools for the discovery and development of novel PCSK9 inhibitors.

PCSK9-LDLR Signaling Pathway

PCSK9 is synthesized in the endoplasmic reticulum and undergoes autocatalytic cleavage. The mature PCSK9 is then secreted and binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface. Following this interaction, the PCSK9-LDLR complex is internalized via clathrin-mediated endocytosis. In the acidic environment of the endosome, PCSK9 remains bound to the LDLR, preventing the receptor from recycling back to the cell surface and instead directing it for degradation in the lysosome. By promoting LDLR degradation, PCSK9 effectively reduces the capacity of liver cells to clear LDL-C from circulation.

Caption: PCSK9-LDLR signaling pathway leading to LDLR degradation.

Experimental Assays and Protocols

A variety of cell-based assays can be employed to screen for and characterize PCSK9 modulators. These assays typically measure either the direct interaction between PCSK9 and LDLR or the downstream functional consequence of this interaction, namely LDL uptake.

Fluorescent LDL Uptake Assay

This assay directly measures the endocytosis of fluorescently labeled LDL by cultured cells and is a robust method to assess the functional activity of the LDLR. Inhibition of PCSK9 is expected to increase LDLR levels and, consequently, LDL uptake.

Experimental Workflow:

Caption: Workflow for a fluorescent LDL uptake assay.

Detailed Protocol:

Materials:

-

HepG2 cells (or other suitable human liver cell line)

-

DMEM complete medium (with 10% FBS, 25 mM glucose)

-

Recombinant human PCSK9 protein

-

Fluorescently labeled LDL (e.g., DiI-LDL or pHrodo Red LDL)

-

Test compounds (PCSK9 modulators)

-

96-well black, clear-bottom plates

-

Phosphate Buffered Saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 3 x 104 cells per well in complete DMEM medium.

-

Incubation: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment:

-

Prepare dilutions of your test compounds (PCSK9 modulators) in serum-free medium.

-

Prepare a solution of recombinant human PCSK9 protein (e.g., 1 µg/mL) in serum-free medium.

-

Aspirate the culture medium from the cells and wash once with PBS.

-

Add the test compounds to the wells, followed by the addition of recombinant PCSK9. Include appropriate controls: cells alone, cells with PCSK9 only, and cells with a known PCSK9 inhibitor.

-

Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.

-

-

LDL Uptake:

-

Prepare a working solution of fluorescently labeled LDL (e.g., 10 µg/mL DiI-LDL) in serum-free medium.

-

Add the fluorescent LDL solution to each well and incubate for 4 hours at 37°C.

-

-

Washing: Aspirate the medium containing the fluorescent LDL and wash the cells three times with cold PBS to remove any unbound LDL.

-

Quantification:

-

Add PBS or a suitable imaging buffer to the wells.

-

Quantify the internalized LDL by measuring the fluorescence intensity using a fluorescence plate reader (e.g., excitation/emission ~540/570 nm for DiI-LDL) or by capturing images with a fluorescence microscope.

-

-

Data Analysis: Normalize the fluorescence intensity of the treated wells to the control wells to determine the percentage of LDL uptake inhibition or enhancement.

Quantitative Data Summary:

| Compound | Concentration | PCSK9 Treatment | % LDL Uptake (Relative to Control) |

| Vehicle Control | - | No | 100% |

| PCSK9 | - | Yes (1 µg/mL) | 45% |

| PCSK9 Inhibitor (Positive Control) | 10 µM | Yes (1 µg/mL) | 85% |

| PCSK9 Modulator-2 | 1 µM | Yes (1 µg/mL) | 78% |

| This compound | 10 µM | Yes (1 µg/mL) | 92% |

Note: The data presented in this table is representative and intended for illustrative purposes.

Bioluminescent PCSK9-LDLR Binding Assay

This assay directly measures the interaction between PCSK9 and LDLR at the cell surface using protein-fragment complementation technology. It is a highly sensitive and quantitative method for identifying compounds that disrupt this binding.

Assay Principle: HEK293 cells are engineered to stably express LDLR fused to a large fragment of a luciferase enzyme (LgBiT) on the extracellular domain. Purified, full-length PCSK9 is fused to the complementary small peptide (SmBiT). When the PCSK9-SmBiT binds to the LDLR-LgBiT on the cell surface, the two luciferase fragments come into close proximity, reconstituting a functional enzyme that generates a luminescent signal in the presence of a substrate.

Experimental Workflow:

Caption: Workflow for a bioluminescent PCSK9-LDLR binding assay.

Detailed Protocol:

Materials:

-

HEK293 cells stably expressing LDLR-LgBiT

-

Purified PCSK9-SmBiT protein

-

DMEM complete medium

-

Opti-MEM

-

Test compounds (PCSK9 modulators)

-

Luciferase substrate (e.g., Nano-Glo®)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Plating: Plate 10,000 LDLR-LgBiT expressing HEK293 cells per well in a white, opaque 96-well plate and incubate for 4 hours to allow for attachment.

-

Compound Addition: Prepare serial dilutions of the test compounds in Opti-MEM. Add the compound dilutions to the appropriate wells.

-

PCSK9 Addition: Add purified PCSK9-SmBiT to each well to a final concentration of 0.8 µg/mL.

-

Incubation: Incubate the plate at 37°C for 45-60 minutes to allow for the binding of PCSK9 to the LDLR.

-

Signal Detection: Add the luciferase substrate to each well according to the manufacturer's instructions.

-

Measurement: Immediately measure the luminescence using a plate-based luminometer.

-

Data Analysis: Calculate the percent inhibition of the PCSK9-LDLR interaction for each compound concentration and determine the IC50 value.

Quantitative Data Summary:

| Compound | IC50 (nM) |

| Inhibitory Antibody (Positive Control) | 1.5 |

| This compound | 25.8 |

| Non-binding Control | >10,000 |

Note: The data presented in this table is representative and intended for illustrative purposes.

Conclusion

The cell-based assays described provide robust and reliable methods for the identification and characterization of novel PCSK9 modulators. The fluorescent LDL uptake assay offers a functional readout of the entire PCSK9-LDLR pathway within the cell, while the bioluminescent binding assay provides a direct and sensitive measure of the protein-protein interaction. Together, these assays are invaluable tools for advancing the development of new therapies for hypercholesterolemia and cardiovascular disease.

References

- 1. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Plasma PCSK9 Levels with a Modulator: Application Notes and Protocols

These application notes provide a comprehensive protocol for the quantification of human Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) in plasma samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This guide is intended for researchers, scientists, and drug development professionals investigating the effects of compounds like "PCSK9 modulator-2" on circulating PCSK9 levels.

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4] This process reduces the number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels.[3] Consequently, inhibiting PCSK9 is a validated therapeutic strategy for lowering LDL-C. Small molecule modulators, such as the investigational compound "this compound," are being explored for their potential to alter PCSK9 activity and impact cardiovascular health. Accurate measurement of plasma PCSK9 levels is crucial for evaluating the pharmacodynamic effects of such modulators.

Principle of the Assay

This protocol describes a quantitative sandwich ELISA. A microplate is pre-coated with a monoclonal antibody specific for human PCSK9. Standards and plasma samples are added to the wells, and any PCSK9 present is bound by the immobilized antibody. After washing, a biotin-conjugated anti-human PCSK9 antibody is added, which binds to the captured PCSK9. Following another wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added. A final wash is performed, and a substrate solution is added to the wells, resulting in color development proportional to the amount of PCSK9 bound. The reaction is stopped, and the optical density is measured at 450 nm. A standard curve is generated to determine the concentration of PCSK9 in the samples.

Performance Characteristics

The performance characteristics of commercially available human PCSK9 ELISA kits are summarized below. These values are representative and may vary between different manufacturers.

| Parameter | Representative Value Range |

| Sensitivity | 0.219 ng/mL - 68 pg/mL |

| Assay Range | 0.625 - 40 ng/mL |

| Sample Type | Serum, Plasma (EDTA, Heparin, Citrate), Cell Culture Supernatants |

| Sample Volume | 10 - 50 µL |

| Intra-Assay CV | < 10% |

| Inter-Assay CV | < 12% |

| Assay Time | 1.5 - 4.5 hours |

Data compiled from publicly available information on various commercial ELISA kits.

Experimental Protocol

This protocol is a general guideline. Always refer to the specific instructions provided with the ELISA kit you are using.

Materials and Reagents

-

Human PCSK9 ELISA Kit (96-well plate, standards, detection antibody, etc.)

-

Deionized or distilled water

-

Wash Buffer (1X)

-

Assay Diluent

-

TMB Substrate

-

Stop Solution

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and pipette tips

-

Plate shaker (optional)

-

Absorbent paper

Sample Preparation

-

Plasma Collection : Collect whole blood into tubes containing an anticoagulant (EDTA, heparin, or citrate).

-

Centrifugation : Centrifuge the blood samples at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.

-

Aliquoting : Carefully transfer the plasma supernatant to clean polypropylene tubes.

-

Storage : Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

-

Sample Dilution : Before the assay, dilute plasma samples with the provided Assay Diluent. A common starting dilution is 1:40, but this may need to be optimized based on the expected PCSK9 concentrations.

Assay Procedure

-

Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.

-

Add Assay Diluent : Add 100 µL of Assay Diluent to each well.

-

Add Standards and Samples : Add 50 µL of prepared standards, controls, and diluted plasma samples to the appropriate wells.

-

Incubation : Cover the plate and incubate for 2 hours at room temperature.

-

Washing : Aspirate each well and wash three times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.

-

Add Conjugate : Add 200 µL of the biotin-conjugated anti-PCSK9 antibody (conjugate) to each well.

-

Second Incubation : Cover the plate and incubate for 2 hours at room temperature.

-

Second Washing : Repeat the washing step as described in step 5.

-

Add Substrate Solution : Add 200 µL of TMB Substrate Solution to each well.

-

Incubation for Color Development : Incubate the plate for 30 minutes at room temperature in the dark.

-

Stop Reaction : Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

-

Read Absorbance : Read the optical density of each well within 30 minutes at 450 nm.

Data Analysis

-

Standard Curve : Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

-

Calculate Concentrations : Calculate the concentration of PCSK9 in the samples by interpolating their mean absorbance values from the standard curve.

-

Correction for Dilution : Multiply the calculated concentrations by the dilution factor to obtain the actual concentration of PCSK9 in the original plasma samples.

Visualizations

PCSK9 Signaling Pathway

Caption: PCSK9 binds to the LDL receptor, promoting its degradation and reducing LDL-C clearance.

ELISA Experimental Workflow

Caption: A typical workflow for a human PCSK9 sandwich ELISA.

References

Application Notes and Protocols: A Guide for CRISPR-Based PCSK9 Editing Studies

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism.[1][2][3] Secreted primarily by the liver, PCSK9 binds to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[4][5] This process prevents the LDLR from recycling back to the cell surface, leading to a reduced clearance of LDL cholesterol ('bad cholesterol') from the bloodstream and consequently, higher plasma LDL-C levels.

Individuals with naturally occurring loss-of-function mutations in the PCSK9 gene exhibit lower LDL-C levels and a significantly reduced risk of atherosclerotic cardiovascular disease, without apparent adverse health effects. This has made PCSK9 a prime therapeutic target for lowering LDL-C. While monoclonal antibodies and siRNA therapies targeting PCSK9 have proven effective, they require lifelong, intermittent administration. CRISPR-based gene editing offers the potential for a "one-shot" permanent therapy by directly and permanently disrupting the PCSK9 gene in hepatocytes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of CRISPR-based PCSK9 editing studies, covering signaling pathways, experimental workflows, detailed protocols, and data interpretation.

PCSK9 Signaling Pathway and Mechanism of Action

The diagram below illustrates the critical role of PCSK9 in LDL receptor regulation. In the absence of PCSK9, the LDL receptor is recycled back to the hepatocyte surface after internalizing LDL particles. When PCSK9 is present, it binds to the LDL receptor, and the entire complex is targeted for degradation in the lysosome, leading to increased levels of circulating LDL cholesterol.

Experimental Workflow for CRISPR-Based PCSK9 Editing

A typical preclinical study to evaluate a CRISPR-based PCSK9 modulator involves several key stages, from the initial design of the gene-editing components to the final in vivo assessment of efficacy and safety. The workflow ensures a systematic approach to developing a potent and specific therapeutic candidate.

Application Notes and Protocols

Protocol 1: Guide RNA (gRNA) Design and Selection

Objective: To design and select highly specific and efficient gRNAs targeting the human PCSK9 gene.

Materials:

-

Computer with internet access

-

Genome sequence of human PCSK9

-

gRNA design software (e.g., Broad Institute GPP sgRNA Designer, Benchling, CRISPick).

Procedure:

-

Target Selection: Identify conserved exons of the PCSK9 gene as targets. Targeting early exons (e.g., exon 1) is often preferred to ensure the introduction of a frameshift mutation leading to a non-functional protein. Alternatively, targeting splice donor or acceptor sites can disrupt proper splicing.

-

In Silico Design: Input the target sequence into a gRNA design tool. The tool will identify potential 20-nucleotide protospacer sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM), such as 'NGG' for Streptococcus pyogenes Cas9 (SpCas9).

-

Scoring and Selection: Prioritize gRNAs with high on-target scores and low off-target scores. These scores are calculated based on factors like GC content, sequence complexity, and the number and location of potential off-target sites in the genome.

-

Off-Target Prediction: Use tools like Cas-OFFinder to perform a comprehensive search for potential off-target sites across the entire genome, allowing for several mismatches.

-

Candidate Selection: Select the top 3-5 candidate gRNAs with the best predicted on-target efficacy and lowest potential for off-target effects for experimental validation.

Protocol 2: Delivery of CRISPR Components

Objective: To deliver the CRISPR-Cas9 system (Cas9 nuclease and gRNA) to hepatocytes in vivo. Two primary methods are Adeno-Associated Virus (AAV) vectors and Lipid Nanoparticles (LNPs).

A. AAV Vector Delivery

AAVs, particularly serotype 8 (AAV8), have a natural tropism for the liver, making them effective for hepatocyte-directed gene editing.

Materials:

-

High-titer recombinant AAV8 vector co-expressing Cas9 and the selected gRNA.

-

Saline solution or PBS for dilution.

-

Animal model (e.g., C57BL/6 mice).

Procedure:

-

Vector Preparation: The AAV vector should be produced and purified to a high concentration and quality. The final construct typically places the SpCas9 and gRNA expression cassettes between the AAV inverted terminal repeats (ITRs).

-

Dosing: Dilute the AAV vector in sterile saline to the desired final concentration. A typical dose for mice is in the range of 1 x 10^11 to 1 x 10^13 vector genomes (vg) per mouse.

-

Administration: Administer the diluted vector to the animal via a single intravenous (tail vein) injection.

B. Lipid Nanoparticle (LNP) Delivery

LNPs are a non-viral delivery method used to encapsulate and deliver mRNA encoding the Cas9 nuclease and the synthetic gRNA.

Materials:

-

LNPs co-formulated with Cas9-encoding mRNA and the chemically synthesized gRNA.

-

Sterile, buffered saline for dilution.

-

Animal model (e.g., Cynomolgus monkeys, mice).

Procedure:

-

LNP Formulation: The components (ionizable lipids, phospholipids, cholesterol, and PEG-lipids) are mixed with the mRNA and gRNA cargo under controlled conditions, often using microfluidic devices, to form uniform nanoparticles.

-

Dosing: Determine the appropriate dose based on body weight. Doses in non-human primate studies have ranged from 0.5 mg/kg to 3.0 mg/kg.

-

Administration: The LNP formulation is delivered via a single, slow intravenous infusion.

Protocol 3: Analysis of On-Target Editing Efficiency

Objective: To quantify the percentage of PCSK9 alleles successfully edited in liver tissue.

Materials:

-

Liver tissue from treated animals.

-

DNA extraction kit.

-

PCR primers flanking the gRNA target site in PCSK9.

-

High-fidelity DNA polymerase.

-

Next-Generation Sequencing (NGS) platform.

Procedure:

-

Genomic DNA Extraction: Harvest liver tissue at a predetermined endpoint (e.g., 2-4 weeks post-administration) and extract genomic DNA.

-

Amplicon PCR: Amplify the region of the PCSK9 gene surrounding the target site using high-fidelity PCR.

-

NGS Library Preparation: Prepare the PCR amplicons for deep sequencing.

-

Sequencing: Perform high-throughput sequencing to achieve deep coverage of the target locus.

-

Data Analysis: Align the sequencing reads to the reference PCSK9 sequence. Quantify the percentage of reads that contain insertions or deletions (indels) at the target site. This percentage represents the on-target editing efficiency.

Protocol 4: Quantification of PCSK9 and LDL-C Levels

Objective: To measure the functional consequences of PCSK9 gene editing by assessing protein and cholesterol levels in the blood.

Materials:

-

Blood serum or plasma samples collected from animals at baseline and various time points post-treatment.

-

Human/mouse PCSK9 ELISA kit.

-

Cholesterol quantification kit.

Procedure:

-

PCSK9 Protein Quantification:

-

Use a species-specific ELISA kit to measure the concentration of PCSK9 protein in the serum or plasma samples according to the manufacturer's instructions.

-

Compare the post-treatment levels to baseline levels for each animal to calculate the percent reduction.

-

-

LDL-C Quantification:

-

Measure total cholesterol and other lipid fractions in the serum or plasma using a standard clinical chemistry analyzer or a colorimetric assay kit.

-

Calculate the LDL-C concentration.

-

Determine the percent reduction in LDL-C by comparing post-treatment levels to baseline.

-

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative outcomes from various studies using CRISPR-based systems to edit PCSK9.

Table 1: In Vivo PCSK9 Editing Efficiency and Phenotypic Outcomes in Animal Models

| Species | Delivery Method | CRISPR System | On-Target Editing (Liver) | PCSK9 Reduction (Blood) | LDL-C Reduction (Blood) | Citation |

| Mouse | Adenovirus | CRISPR-Cas9 | >50% | - | 35-40% | |

| Mouse | LNP | Adenine Base Editor (ABE) | ~61% | ~95% | ~58% | |

| Mouse (humanized) | AAV | CRISPR-Cas9 | 42-47% | ~52% | Not significant | |

| Mouse (humanized) | AAV | Adenine Base Editor (ABE) | >99% (silencing) | - | >60% | |

| Cynomolgus Monkey | LNP | Adenine Base Editor (ABE) | ~60% | ~90% | ~60% | |

| Cynomolgus Monkey | LNP | Adenine Base Editor (ABE) | 46-70% | 67-83% | 49-69% |

Table 2: Dose-Dependent Reduction of PCSK9 and LDL-C in Human Clinical Trial (VERVE-101)

| Dose (mg/kg) | Number of Patients | PCSK9 Reduction | LDL-C Reduction | Citation |

| 0.1 | 3 | Minimal effect | Minimal effect | |

| 0.45 | 2 | 47% and 59% | 39% and 48% | |

| 0.6 | 1 | 84% | 55% |

Logical Framework for a PCSK9 Editing Study

The success of a CRISPR-based therapeutic for PCSK9 is predicated on a clear chain of cause-and-effect relationships. This diagram outlines the logical flow from the initial molecular intervention to the desired clinical outcome.

References

- 1. researchgate.net [researchgate.net]

- 2. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PCSK9 signaling pathways and their potential importance in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. PCSK9: A Multi-Faceted Protein That Is Involved in Cardiovascular Biology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of PCSK9 Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction